molecular formula C14H19N6O4P B192913 Abacavir 5'-phosphate CAS No. 136470-77-4

Abacavir 5'-phosphate

Katalognummer B192913
CAS-Nummer: 136470-77-4
Molekulargewicht: 366.31 g/mol
InChI-Schlüssel: YQBOXVWMECPEJS-SCZZXKLOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Abacavir 5’-phosphate is a metabolite of Abacavir, which is a nucleoside reverse transcriptase inhibitor (NRTI) with activity against Human Immunodeficiency Virus Type 1 (HIV-1) . It is a member of 2,6-diaminopurines and an organic phosphate .


Synthesis Analysis

Abacavir is synthesized using a novel (+)-γ-lactamase as a catalyst. The enantiomers of 2-azabicyclo[2.2.1]hept-5-en-3-one (γ-lactam) are key chiral synthons in the synthesis of antiviral drugs such as carbovir and abacavir .


Molecular Structure Analysis

The molecular formula of Abacavir 5’-phosphate is C14H19N6O4P . It is a guanosine analogue . The IUPAC name is [(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methyl dihydrogen phosphate .


Chemical Reactions Analysis

Abacavir is converted by cellular enzymes to the active metabolite carbovir triphosphate (CBV-TP), an analogue of deoxyguanosine-5’-triphosphate (dGTP) . The conversion involves several steps: Adenosine phosphotransferase adds the first phosphate to abacavir to generate abacavir monophosphate; A cytosolic deaminase removes an amine group to generate carbovir monophosphate; Cellular kinases add a second phosphate to generate carbovir diphosphate; Cellular kinases add a third phosphate to generate the active metabolite carbovir triphosphate .


Physical And Chemical Properties Analysis

The molecular weight of Abacavir 5’-phosphate is 366.31 g/mol .

Wissenschaftliche Forschungsanwendungen

1. Application in Antiviral Potency Enhancement

  • Summary of Application: The first application of pronucleotide (ProTide) technology to the antiviral agent abacavir (Ziagen), used for the treatment of HIV infection, was reported. This application significantly enhanced carbovir triphosphate levels in HepG2 2.2.15 cells over that of the parent nucleoside .
  • Methods of Application: The phenylmethoxyalaninyl phosphoramidate of abacavir was prepared in one step. Also prepared was the corresponding phosphoramidate of the guanine nucleoside analogue "carbovir" .
  • Results or Outcomes: A significant (28- to 60-fold) increase in anti-HIV potency was noted for the ProTide of abacavir but not for that of carbovir. These findings were in agreement with the markedly higher (ca. 37-fold) levels of carbovir triphosphate that are formed in CEM cells upon response to the abacavir ProTide compared with the parent abacavir compound .

2. Proteomic Profiling and T Cell Receptor Usage

  • Summary of Application: The severe immune reaction Abacavir Hypersensitivity Syndrome (AHS) that arises in HIV+ patients treated with the antiretroviral drug Abacavir (ABC) strongly correlates to the presence of the human leukocyte antigen (HLA) genotype HLA-B*57:01 .
  • Methods of Application: The establishment of a reliable assay to classify HLA-B*57:01 carriers as ABC sensitive or ABC tolerant allowed to investigate the T cell receptor (TCR) Vβ chain repertoire of effector cells .
  • Results or Outcomes: Vβ6 and Vβ24 were revealed as potential public TCRs in ABC sensitive HLA-B*57:01 carriers. Furthermore, distinct effects of ABC on the cellular proteome of ABC sensitive and tolerant volunteers were observed and suggest enhanced activation and maturation of dentritic cells (DC) in ABC sensitive volunteers .

3. Formulation and Evaluation of Abacavir Nanoparticles

  • Summary of Application: Abacavir is a nucleoside analog reverse transcriptase inhibitor (NRTI), antiretroviral drug; it is used in treatment of AIDS. The present study deals with the formulation and evaluation of Abacavir nanoparticles .
  • Methods of Application: Abacavir nanoparticles were formulated by solvent displacement method using Eudragit RL-100, chitosan .
  • Results or Outcomes: The results or outcomes of this application are not provided in the source .

4. Oxidative Stability Study

  • Summary of Application: A novel electrochemical approach was employed to study the oxidative stability of the drug abacavir .
  • Methods of Application: Abacavir samples were subjected to oxidation using two different electrode materials, platinum and boron-doped diamond (BDD), and subsequently analysed using chromatography with mass detection .
  • Results or Outcomes: The results or outcomes of this application are not provided in the source .

4. Oxidative Stability Study

  • Summary of Application: A novel electrochemical approach was employed to study the oxidative stability of the drug abacavir .
  • Methods of Application: Abacavir samples were subjected to oxidation using two different electrode materials, platinum and boron-doped diamond (BDD), and subsequently analysed using chromatography with mass detection .
  • Results or Outcomes: The results or outcomes of this application are not provided in the source .

Safety And Hazards

Abacavir 5’-phosphate can be harmful if swallowed and can cause serious eye irritation . It is suspected of causing genetic defects and cancer, and of damaging fertility or the unborn child . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Eigenschaften

IUPAC Name

[(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N6O4P/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-24-25(21,22)23/h1,4,7-10H,2-3,5-6H2,(H2,21,22,23)(H3,15,17,18,19)/t8-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQBOXVWMECPEJS-SCZZXKLOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)COP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)COP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N6O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80332856
Record name Abacavir 5'-phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80332856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Abacavir 5'-phosphate

CAS RN

136470-77-4
Record name Abacavir 5'-monophosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136470774
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Abacavir 5'-phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80332856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ABACAVIR 5'-MONOPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6I6AN9D95R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Abacavir 5'-phosphate
Reactant of Route 2
Abacavir 5'-phosphate
Reactant of Route 3
Abacavir 5'-phosphate
Reactant of Route 4
Abacavir 5'-phosphate
Reactant of Route 5
Abacavir 5'-phosphate
Reactant of Route 6
Reactant of Route 6
Abacavir 5'-phosphate

Citations

For This Compound
2
Citations
M Schinkmanová, I Votruba, R Shibata… - Collection of …, 2008 - cccc.uochb.cas.cz
Recombinant human abacavir monophosphate deaminase (hABC-MP deaminase) was compared with the recently described rat N 6 -methyl-AMP (meAMP) aminohydrolase. hABC-MP …
Number of citations: 24 cccc.uochb.cas.cz
M Schinkmanová, I Votruba, A Holý - Biochemical pharmacology, 2006 - Elsevier
… Adenylate deaminase does not catalyze the formation of CBV-MP from abacavir 5′-phosphate (ABC-MP). The process is inhibited by 2′-deoxycoformycin 5′-phosphate while the …
Number of citations: 45 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.